molecular formula C11H11NO3 B13749078 3-Propargyloxyphenyl-N-methyl-carbamate CAS No. 3692-90-8

3-Propargyloxyphenyl-N-methyl-carbamate

Cat. No.: B13749078
CAS No.: 3692-90-8
M. Wt: 205.21 g/mol
InChI Key: QEAULWXPIOSTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propargyloxyphenyl-N-methyl-carbamate is a chemical compound belonging to the carbamate family. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a propargyloxy group attached to a phenyl ring, which is further linked to an N-methyl-carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propargyloxyphenyl-N-methyl-carbamate typically involves the reaction of 3-hydroxyphenyl-N-methyl-carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Propargyloxyphenyl-N-methyl-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Propargyloxyphenyl-N-methyl-carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propargyloxyphenyl-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine, resulting in enhanced cholinergic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propargyloxyphenyl-N-methyl-carbamate is unique due to the presence of the propargyloxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other carbamate compounds and may contribute to its specific applications and effects .

Properties

CAS No.

3692-90-8

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(3-prop-2-ynoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C11H11NO3/c1-3-7-14-9-5-4-6-10(8-9)15-11(13)12-2/h1,4-6,8H,7H2,2H3,(H,12,13)

InChI Key

QEAULWXPIOSTCA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.